7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-chloro-1-(2-methoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4/c1-21-16(11-5-3-4-6-13(11)24-2)15-17(22)12-9-10(20)7-8-14(12)25-18(15)19(21)23/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSFZFOPLCPYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound with significant potential in medicinal chemistry. Its biological activities have been the subject of various studies, revealing a range of pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and specific case studies.
- Molecular Formula : C19H14ClNO4
- Molecular Weight : 355.77 g/mol
- IUPAC Name : 7-chloro-1-(2-methoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Pharmacological Properties
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of pyrrole compounds can possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often assessed using methods like the broth microdilution technique, which evaluates the minimum inhibitory concentration (MIC) required to inhibit bacterial growth .
2. Anti-inflammatory Activity
7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been implicated in anti-inflammatory responses. In vitro studies involving human peripheral blood mononuclear cells (PBMCs) have shown that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The antiproliferative effects on PBMCs were notably significant at higher concentrations .
3. Anticancer Activity
The compound's potential as an anticancer agent has been explored through various assays. For example, it has been tested against human cancer cell lines like MCF-7 (breast cancer) and HepG-2 (liver cancer). Results indicated that certain derivatives exhibited stronger inhibition of cell proliferation compared to conventional chemotherapy agents like doxorubicin .
The biological activities of 7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Modulation of Cell Signaling Pathways : The compound may affect signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects .
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
Scientific Research Applications
Pharmacological Properties
Research indicates that 7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits several biological activities:
Antimicrobial Activity: Derivatives of pyrrole compounds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The assessment of antimicrobial activity involves evaluating the minimum inhibitory concentration (MIC) required to inhibit bacterial growth using methods like the broth microdilution technique.
Anti-inflammatory Activity: In vitro studies involving human peripheral blood mononuclear cells (PBMCs) have shown that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The antiproliferative effects on PBMCs were significant at higher concentrations.
Anticancer Activity: This compound's potential as an anticancer agent has been explored through various assays, including tests against human cancer cell lines like MCF-7 (breast cancer) and HepG-2 (liver cancer). Results indicated that certain derivatives exhibited stronger inhibition of cell proliferation compared to conventional chemotherapy agents like doxorubicin.
The biological activities of this compound are believed to involve multiple mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways, and the modulation of cell signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Melting Points : Bulky substituents (e.g., phenethyl in 4{8–11-24}) correlate with higher melting points (>295°C) due to increased molecular packing efficiency. Hydroxyl groups (4{8–11-24}, 4{9–5-21}) further enhance intermolecular hydrogen bonding .
- Synthetic Yields : Yields range from 43% to 86%, influenced by substituent electronic effects. Electron-donating groups (e.g., methoxy) may require longer reaction times (~2 h) compared to electron-withdrawing groups (~15–20 min) .
- Spectroscopic Features: IR: All analogs show dual carbonyl stretches (~1700–1650 cm⁻¹) for the chromone and pyrrolone C=O groups. Hydroxyl-containing compounds exhibit broad O–H stretches (~3300–3400 cm⁻¹) . ¹H NMR: Aromatic protons in dihydrochromeno-pyrroles resonate at δ 6.7–8.1 ppm. Methoxy groups appear as singlets near δ 3.8–3.9 ppm .
Comparison with Other Derivatives :
- Substituent Tolerance : The MCR accommodates diverse substituents (halogens, alkyl, alkoxy, hydroxyl) on both the aryl aldehyde and amine components . For example:
- Post-Synthetic Modifications: Chromeno-pyrroles undergo ring-opening with hydrazine hydrate to form pyrazolones (e.g., 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones) . Reactivity depends on substituent stability under basic conditions.
Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups (Cl) : Improve metabolic stability by reducing oxidative degradation.
- Methoxy vs. Hydroxyl : Methoxy groups enhance lipophilicity (logP), whereas hydroxyl groups improve aqueous solubility via hydrogen bonding.
- Alkyl Chains (e.g., phenethyl) : Extend half-life by reducing renal clearance.
Q & A
Basic: What synthetic methodologies are optimal for synthesizing 7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
Answer:
A one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines is a robust method. This approach enables mild reaction conditions (room temperature to 80°C) and compatibility with diverse substituents, yielding libraries of structurally similar compounds (e.g., 72% yield for a chloro-substituted analog) . Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Characterization : Use IR to confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NMR to verify regiochemistry (e.g., δ 5.46 ppm for the dihydropyrrole proton) .
Basic: How should researchers resolve spectral contradictions in characterizing this compound?
Answer:
Discrepancies in NMR or IR data often arise from tautomerism or crystallographic packing effects. For example, in DMSO-d6, the dihydropyrrole proton (δ 5.46 ppm) may split due to restricted rotation. To address this:
- Variable-temperature NMR : Identify dynamic effects by acquiring spectra at 25°C and 60°C.
- XRD validation : Cross-reference with single-crystal data (e.g., CCDC deposition numbers for analogous compounds) .
Advanced: What computational strategies can predict reactivity or optimize reaction pathways for derivatives?
Answer:
Quantum chemical calculations (e.g., DFT) combined with AI-driven platforms like COMSOL Multiphysics enable:
- Reaction path searching : Simulate intermediates and transition states to identify energy barriers.
- Process automation : Integrate machine learning for real-time adjustment of reaction parameters (e.g., solvent ratios, temperature) .
For example, ICReDD’s hybrid computational-experimental framework reduces optimization time by 40% .
Advanced: How can Design of Experiments (DoE) improve yield and purity?
Answer:
Apply factorial design to screen critical variables (e.g., equivalents of hydrazine hydrate, solvent volume):
- Factor prioritization : Use Plackett-Burman designs to identify significant variables (e.g., amine substituents influence yield more than temperature) .
- Response surface methodology (RSM) : Optimize conditions for maximum yield (e.g., 72% achieved with 3.0 eq. hydrazine hydrate in ethanol) .
Advanced: What reactor designs are suitable for scaling up synthesis while maintaining regioselectivity?
Answer:
Microfluidic reactors or continuous-flow systems minimize side reactions (e.g., oxidation of the dihydropyrrole ring):
- Residence time control : Adjust flow rates to stabilize intermediates (e.g., <2 seconds for imine formation).
- In-line monitoring : Use UV-Vis or FTIR probes to track reaction progress .
Advanced: How can structural modifications enhance biological activity while retaining core stability?
Answer:
Target functionalization at the 1-aryl or 2-alkyl positions:
- Hydroxyl group introduction : Replace methoxy with hydroxy groups (e.g., 4-hydroxyphenyl analog) to improve solubility and binding affinity.
- Heterocyclic substitutions : Incorporate furan or pyrazole moieties (e.g., furan-2-ylmethyl derivatives) to modulate pharmacokinetics .
Advanced: What analytical techniques validate batch-to-batch consistency in large-scale synthesis?
Answer:
- HPLC-PDA/MS : Quantify impurities (e.g., residual aldehydes) with <0.1% detection limits.
- DSC/TGA : Monitor thermal stability (e.g., decomposition onset >295°C for crystalline forms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
